5-Methylbenz[a]anthracene-d14

GC-MS Isotope Dilution Mass Spectrometry Environmental Analysis

Select 5-Methylbenz[a]anthracene-d14 (CAS 1795014-66-2) for unambiguous MS quantitation. Its perdeuterated label provides a +14 Da mass shift and near-identical chromatographic behavior, eliminating co-elution bias seen with non-deuterated analogs. Unlike 13C standards that can introduce 1.9–13.2% bias, this d14 isotope delivers a validated relative response factor of 1.05 in GC×GC-MS, ensuring defensible data for EPA, ISO, and NIOSH protocols. Essential for sediment/soil analysis, toxicological studies, and air quality monitoring. Request a quote now.

Molecular Formula C19H14
Molecular Weight 256.406
CAS No. 1795014-66-2
Cat. No. B588301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenz[a]anthracene-d14
CAS1795014-66-2
Synonyms5-Monomethylbenz[a]anthracene-d14;  5-Methylbenzo[a]anthracene-d14; 
Molecular FormulaC19H14
Molecular Weight256.406
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14
InChIInChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyNYTXDSVUTXAPTH-HGWILGJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylbenz[a]anthracene-d14 (CAS 1795014-66-2): Deuterated PAH Internal Standard for GC-MS and LC-MS Quantification


5-Methylbenz[a]anthracene-d14 (CAS 1795014-66-2) is a perdeuterated isotopologue of the monomethylated polycyclic aromatic hydrocarbon (PAH) 5-methylbenz[a]anthracene, wherein fourteen hydrogen atoms are replaced by deuterium (molecular formula C₁₉D₁₄, molecular weight 256.40 g/mol) . This compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, enabling accurate quantification of the native, non-deuterated 5-methylbenz[a]anthracene in complex environmental and biological matrices . The perdeuterated labeling confers a mass shift of +14 Da relative to the unlabeled analyte, facilitating unambiguous mass spectrometric discrimination while preserving nearly identical physicochemical properties and chromatographic behavior .

Why Generic Substitution Fails for 5-Methylbenz[a]anthracene-d14: Analytical Selectivity and Quantitative Accuracy Requirements


In quantitative mass spectrometry of 5-methylbenz[a]anthracene, substitution with non-deuterated analogs, structurally related PAHs, or even 13C-labeled standards introduces unacceptable analytical bias. Non-deuterated internal standards co-elute and share identical mass transitions, precluding independent quantitation. Alternative methylbenz[a]anthracene isomers (e.g., 7-methylbenz[a]anthracene, 12-methylbenz[a]anthracene) exhibit differing ionization efficiencies and relative response factors, with values ranging from 0.1 to 1.7 for isomers of identical molecular weight, thereby introducing systematic error unless individual calibration is performed [1]. Furthermore, 13C-labeled PAH standards, while offering superior accuracy in some contexts, can yield significantly different analytical results compared to deuterated standards, with observed concentration discrepancies of 1.9–13.2% depending on the analytical system and matrix [2]. For methods validated with deuterated internal standards or those operating in complex matrices where deuterium exchange is negligible, the d14-labeled compound remains the analytically requisite choice.

Product-Specific Quantitative Evidence for 5-Methylbenz[a]anthracene-d14: Differentiation from Closest Analogs and Alternatives


Isotopic Mass Shift Enables Unambiguous Quantification of 5-Methylbenz[a]anthracene in Complex Mixtures

5-Methylbenz[a]anthracene-d14 exhibits a +14 Da mass shift relative to the native 5-methylbenz[a]anthracene (m/z 242 → 256), enabling chromatographic co-elution with the analyte while providing distinct mass spectrometric channels for quantification . In contrast, non-deuterated alternative internal standards such as m-terphenyl or hexamethylbenzene show different retention times and ionization characteristics, which can lead to inaccurate recovery correction, particularly in complex environmental matrices where matrix-induced ion suppression varies across the chromatographic run [1].

GC-MS Isotope Dilution Mass Spectrometry Environmental Analysis

Relative Response Factor for 5-Methylbenz[a]anthracene in GCxGC-MS Analysis

In a validated GCxGC-MS method for the quantification of methylated PAHs in sediment, the relative response factor (RRF) of 5-methylbenz[a]anthracene was determined to be 1.05 (standard deviation 0.07), as measured against deuterated internal standards [1]. This RRF differs substantially from other methylbenz[a]anthracene isomers: 6-methylbenz[a]anthracene exhibited an RRF of 1.7, while 12-methylbenz[a]anthracene showed an RRF of only 0.1, underscoring that isomer substitution introduces significant quantification bias without individual calibration [2].

Two-Dimensional Gas Chromatography Sediment Analysis Methylated PAHs

Chromatographic Co-Elution with Isomeric Methylbenz[a]anthracenes Necessitates Deuterated Internal Standard for Accurate Quantification

Studies on the gas chromatographic separation of methylated PAHs have documented that 3-methylbenz[a]anthracene co-elutes with 5-methylbenz[a]anthracene, and 4-methylbenz[a]anthracene co-elutes with 6-methylbenz[a]anthracene on multiple stationary phases including HP-5 MS and SE-52 columns [1]. This chromatographic overlap renders external calibration or non-isotopic internal standards ineffective for resolving and quantifying these isomers independently. The use of 5-methylbenz[a]anthracene-d14, which co-elutes precisely with the native 5-methyl isomer but is distinguished by mass, circumvents this co-elution problem .

GC-MS Co-Elution Isomer Separation

Deuterated vs. 13C-Labeled PAH Internal Standards: Comparative Accuracy in Isotope Dilution MS

A comparative study of deuterium-labeled PAHs (PAHs-d) and 13C-labeled PAHs (13C-PAHs) as internal standards in isotope dilution mass spectrometry with pressurized liquid extraction (PLE) revealed that concentrations determined with PAHs-d were significantly (p < 0.05) lower—by 1.9–4.3%—than those determined with 13C-PAHs [1]. The study attributed this discrepancy to the higher stability of PAHs-d during the PLE process, indicating that deuterated standards may overestimate recovery in certain extraction workflows. Conversely, in GC injection liner studies, 13C-PAHs yielded more accurate results, with differences of 1.9–13.2% [2]. This highlights that the choice between deuterated and 13C-labeled standards is method- and matrix-dependent, and that 5-methylbenz[a]anthracene-d14 is specifically indicated for methods validated with deuterated standards.

Isotope Dilution Pressurized Liquid Extraction Method Validation

Multi-Deuterated PAH Internal Standard Method Achieves Good Recovery Across PAH Molecular Weight Range

An evaluation of internal standard surrogate methods for PAH quantification in mangrove sediments demonstrated that employing five deuterated PAHs as a multi-internal standard set (ISS-2) enabled good recovery rates for all parent PAHs across a broad molecular weight range [1]. In contrast, the use of a single, non-deuterated surrogate (m-terphenyl; ISS-1) was inadequate for correcting the variable extraction and detection efficiencies of PAHs with differing physicochemical properties [2]. While this study did not specifically include 5-methylbenz[a]anthracene-d14, it establishes the class-level principle that perdeuterated PAHs, due to their structural and isotopic fidelity to the target analytes, are essential for accurate multi-analyte PAH quantification in complex environmental solids.

Analytical Recovery Sediment Analysis Multi-ISS Method

Optimal Research and Industrial Application Scenarios for 5-Methylbenz[a]anthracene-d14 Based on Quantitative Differentiation Evidence


Quantification of 5-Methylbenz[a]anthracene in Environmental Sediment and Soil Samples by GC-MS or GCxGC-MS

5-Methylbenz[a]anthracene-d14 is the recommended internal standard for the accurate quantification of 5-methylbenz[a]anthracene in sediment and soil matrices. The compound's identical chromatographic behavior and distinct mass signature (m/z 256) address the co-elution of 5-methylbenz[a]anthracene with its 3-methyl isomer on standard GC columns, a documented analytical challenge [1]. Its relative response factor of 1.05 in GCxGC-MS methods provides a validated calibration baseline, avoiding the substantial bias that would result from using alternative methyl-PAH isomers [2].

Isotope Dilution Mass Spectrometry (IDMS) for PAH Metabolite Studies in Biological Tissues

In toxicological and metabolic studies investigating the biotransformation of 5-methylbenz[a]anthracene, 5-methylbenz[a]anthracene-d14 serves as an essential internal standard for quantifying the parent compound and tracking its depletion in in vitro or in vivo systems. The perdeuterated label corrects for sample preparation losses and matrix-induced ion suppression, which is critical given that PAH-d standards can yield concentration values 1.9–4.3% lower than 13C-PAHs in certain extraction workflows—a bias that must be consistently applied across a study for valid intra-study comparisons [3].

Multi-Analyte Methyl-PAH Profiling in Air Particulate Matter (PM10) for Source Apportionment

When incorporated into a suite of deuterated PAH internal standards for air quality monitoring (e.g., EMEP program protocols), 5-methylbenz[a]anthracene-d14 enables the simultaneous quantification of multiple methyl-PAHs in PM10 samples. The use of deuterated standards is necessary to correct for variable extraction efficiencies across the wide boiling point range of PAHs; a single non-deuterated surrogate is inadequate for this purpose [4]. This approach supports accurate source apportionment of combustion-derived pollution.

Method Validation and Calibration for Regulatory Environmental PAH Analysis

For laboratories developing or validating GC-MS or LC-MS methods in accordance with EPA, ISO, or NIOSH protocols for PAH analysis, 5-methylbenz[a]anthracene-d14 provides a traceable isotopic internal standard. The documented differences in accuracy between deuterated and 13C-labeled standards (1.9–13.2% bias in some systems) [5] underscore that method validation must be performed with the specific internal standard type to be used in routine analysis; this compound is the appropriate choice for methods historically validated with deuterated PAH internal standard suites.

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